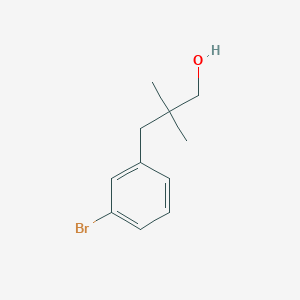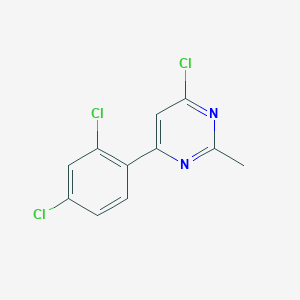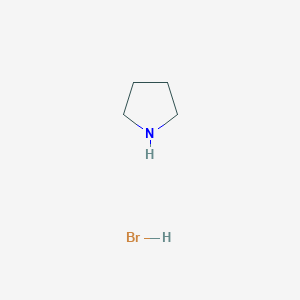
Pyrrolidine hydrobromide
Overview
Description
Pyrrolidine hydrobromide is an organic compound with the chemical formula C₄H₁₀BrN. It is a white crystalline solid that is soluble in water and ethanol. This compound is commonly used in organic synthesis as a catalyst, reagent, or intermediate due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine hydrobromide is typically synthesized by reacting pyrrolidine with hydrobromic acid. The reaction is carried out at an appropriate temperature to ensure the formation of the desired product. The general reaction is as follows: [ \text{C₄H₉N} + \text{HBr} \rightarrow \text{C₄H₁₀BrN} ]
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction mixture is often heated to facilitate the reaction, and the product is then crystallized from the solution .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidone derivatives.
Reduction: It can be reduced to form pyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products:
Oxidation: Pyrrolidone derivatives.
Reduction: Pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
Pyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and reagent in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of pyrrolidine hydrobromide involves its ability to act as a nucleophile or base in various chemical reactions. It can activate ketones and aldehydes towards nucleophilic addition by forming enamines. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar reactivity.
Pyrrolidone: An oxidized form of pyrrolidine.
Pyrrole: An aromatic compound with a similar ring structure but different reactivity.
Uniqueness: Pyrrolidine hydrobromide is unique due to its combination of a pyrrolidine ring with a hydrobromide group, which enhances its solubility and reactivity in various chemical reactions .
Properties
IUPAC Name |
pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.BrH/c1-2-4-5-3-1;/h5H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDOIPKMSSDMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595203 | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55810-80-5 | |
| Record name | Pyrrolidine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55810-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 1-azabicyclo[3.1.0]hexane system in organic synthesis, and how can pyrrolidine hydrobromide be used to access this structure?
A1: The 1-azabicyclo[3.1.0]hexane system represents a valuable building block in organic synthesis due to its unique structure and reactivity. As described in the research by [], treatment of 2-(bromomethyl)this compound with n-butyllithium (n-BuLi) leads to the formation of 1-azabicyclo[3.1.0]hexane. This reaction proceeds through an SN2 mechanism, where the n-BuLi facilitates an intramolecular cyclization by abstracting a proton adjacent to the bromine atom. The strained bicyclic system can then undergo ring-opening reactions with various electrophiles, providing access to diverse substituted pyrrolidine and piperidine derivatives. []
Q2: How does the reaction of 1-azabicyclo[3.1.0]hexane with electrophiles proceed, and what factors influence the selectivity of product formation?
A2: The reaction of 1-azabicyclo[3.1.0]hexane (synthesized from 2-(bromomethyl)this compound) with electrophiles involves nucleophilic attack by the nitrogen atom of the bicyclic system. The research by [] demonstrated that this reaction can lead to two major product types: pyrrolidines and piperidines. The selectivity between these products is determined by the equilibrium between the reaction intermediates formed upon ring-opening. Factors such as the steric and electronic properties of the electrophile, as well as the reaction conditions, can influence the equilibrium position and ultimately dictate the product distribution. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


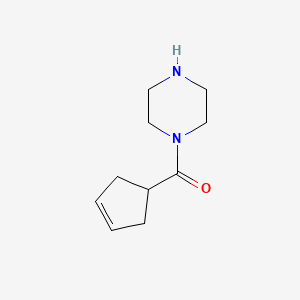
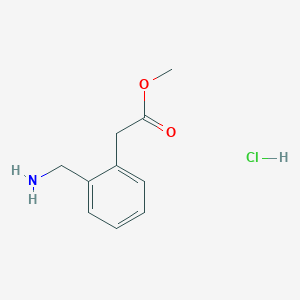
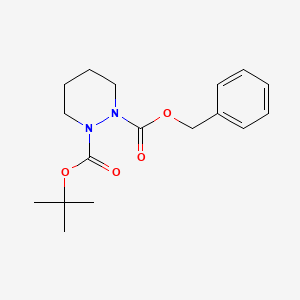
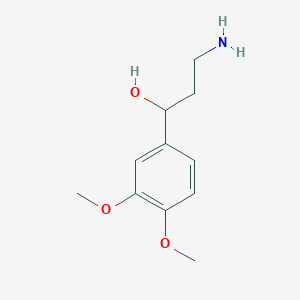
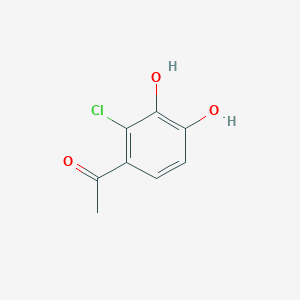
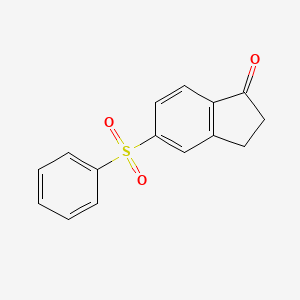
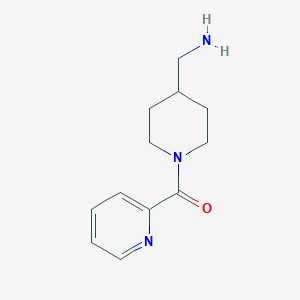
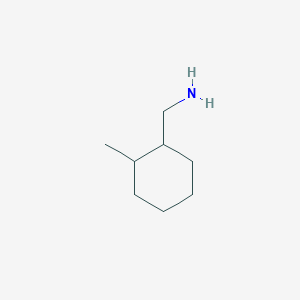
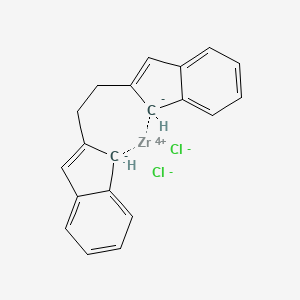
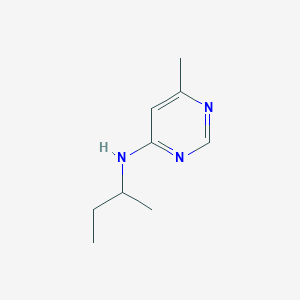
![3-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1369958.png)

